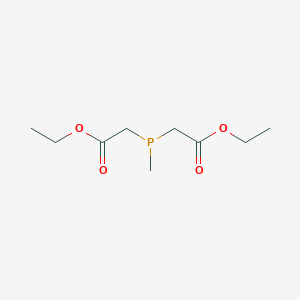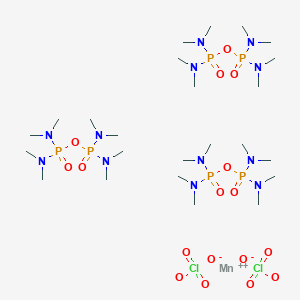
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is a coordination compound with the chemical formula Mn(OMPA)₃(ClO₄)₂. This compound is known for its unique electronic structure and has been studied for its absorption, emission, and excitation spectra . The compound features manganese in the +2 oxidation state, coordinated by three octamethylpyrophosphoramide ligands and two perchlorate anions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of manganese(II) salts with octamethylpyrophosphoramide in the presence of perchlorate anions. The reaction is usually carried out in a suitable solvent such as methanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like water, methanol, or acetonitrile under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while reduction reactions may produce manganese(0) or manganese(I) species .
科学的研究の応用
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Chemistry: Studied for its unique electronic properties and coordination chemistry.
Biology: Potential use in studying manganese-dependent enzymes and their mechanisms.
Medicine: Investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Possible applications in catalysis and materials science.
作用機序
The mechanism by which Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate exerts its effects involves its interaction with various molecular targets. The manganese center can participate in redox reactions, influencing the activity of enzymes and other biological molecules. The octamethylpyrophosphoramide ligands provide stability and solubility to the complex, facilitating its interactions with target molecules .
類似化合物との比較
Similar Compounds
Manganese(2+), tris(pyridin-2-ylmethyl)amine, diperchlorate: Similar coordination environment but different ligands.
Manganese(2+), tris(acetylacetonato), diperchlorate: Features acetylacetonate ligands instead of octamethylpyrophosphoramide.
Uniqueness
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand environment, which imparts distinct electronic and spectroscopic properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment that influences the compound’s reactivity and stability .
特性
CAS番号 |
38668-83-6 |
|---|---|
分子式 |
C24H72Cl2MnN12O17P6 |
分子量 |
1112.6 g/mol |
IUPAC名 |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;manganese(2+);diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Mn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChIキー |
NMYUTGQGPULNOG-UHFFFAOYSA-L |
正規SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


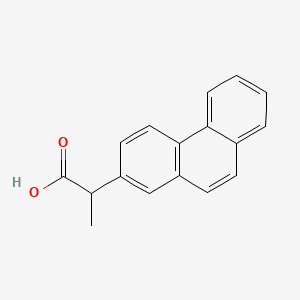
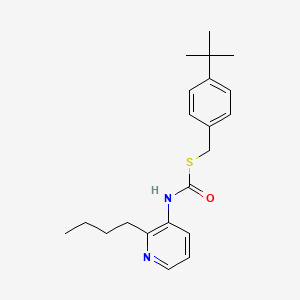
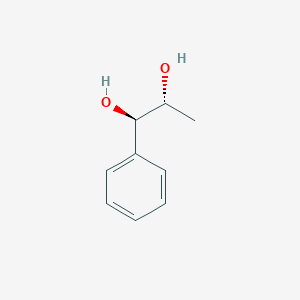
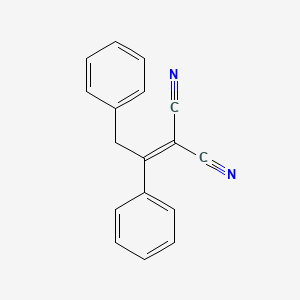
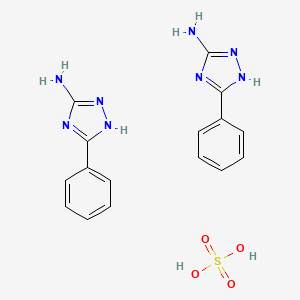
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
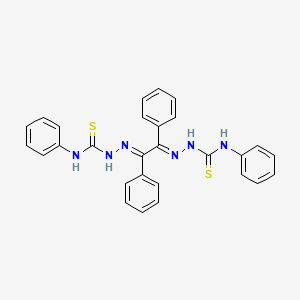

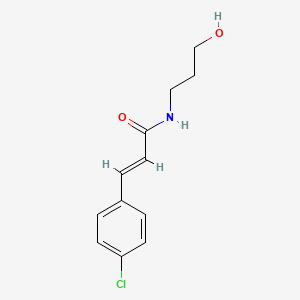
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
methanone](/img/structure/B14659509.png)


